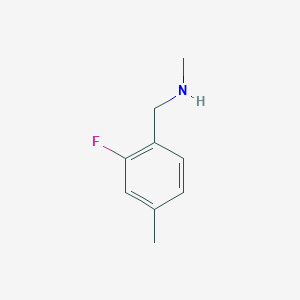

N-(2-Fluoro-4-methylbenzyl)-N-methylamine

Descripción

Structural Characterization and Physicochemical Properties

Molecular Architecture and Stereoelectronic Features

X-ray Crystallographic Analysis of Solid-State Conformations

While no direct crystallographic data exists for N-(2-fluoro-4-methylbenzyl)-N-methylamine, structural insights can be inferred from analogous fluorobenzylamine derivatives. For example, studies on 4-fluoro-N-methylaniline and 4-fluoro-N-methylbenzylamine reveal:

- Aromatic ring planarity : Fluorine substitution at the ortho or para positions typically induces minimal distortion in benzene rings due to the small size and electronegativity of fluorine.

- Hydrogen bonding : In related compounds, N-methyl groups reduce hydrogen-bonding capacity compared to primary amines, favoring van der Waals interactions in crystal packing.

- Conformational rigidity : The N-methyl group adopts a staggered conformation relative to the benzyl carbon, minimizing steric clashes.

Quantum Chemical Calculations for Electron Density Distribution

Density functional theory (DFT) studies on similar compounds highlight:

- Electron density distribution : Fluorine’s electronegativity withdraws electron density from the adjacent carbon, polarizing the C-F bond. The N-methyl group contributes electron density to the amine nitrogen, reducing its basicity.

- HOMO-LUMO gaps : The highest occupied molecular orbital (HOMO) likely localizes on the aromatic ring, while the lowest unoccupied molecular orbital (LUMO) may involve antibonding orbitals of the C-F bond or N-methyl group.

Spectroscopic Profiling and Analytical Signatures

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Predicted NMR signatures for This compound include:

| Nucleus | Expected Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | 1.3–1.5 | Singlet | N-methyl group (–NMe₂) |

| 2.3–2.5 | Singlet | Aromatic methyl (–CH₃) | |

| 6.5–7.2 | Multiplet | Aromatic protons (para to F) | |

| 7.0–7.5 | Multiplet | Aromatic protons (ortho to F) | |

| ¹³C NMR | 20–25 | Singlet | Aromatic methyl carbon |

| 35–40 | Singlet | N-methyl carbon (–CH₃) | |

| 110–130 | Doublet | Aromatic carbons (C-F coupling) |

These assignments align with data for 2-fluoro-N-methylbenzylamine and 4-fluoro-N-methylaniline.

Infrared and Raman Vibrational Mode Correlations

Key vibrational modes:

| Mode | IR (cm⁻¹) | Raman (cm⁻¹) | Description |

|---|---|---|---|

| N–C (N-methyl) | 1050–1150 | 1100–1200 | Symmetric stretching of N–CH₃ bonds |

| C–F (aromatic) | 1240–1300 | 1250–1320 | Stretching vibration of aromatic C–F |

| C–H (aromatic) | 3000–3100 | 3000–3100 | Stretching of aromatic C–H bonds |

| Aromatic ring bending | 1500–1600 | 1500–1600 | In-plane bending of benzene ring |

Experimental confirmation requires targeted spectroscopic studies, as no direct IR/Raman data exists for this compound.

Thermodynamic and Phase Behavior

Temperature-Dependent Solubility Profiles

Solubility trends can be extrapolated from analogous compounds:

- Polar solvents : Moderate solubility in methanol and ethanol due to weak hydrogen-bonding capacity of the N-methyl group.

- Nonpolar solvents : Higher solubility in chloroform or toluene, driven by aromatic π interactions.

| Solvent | Expected Solubility | Key Interaction |

|---|---|---|

| Water | Low (logP ~2–3) | Limited hydrogen bonding |

| Methanol | Moderate | Dipole-dipole interactions |

| Chloroform | High | Aromatic π-π stacking |

Vapor Pressure and Partition Coefficient Analysis

- Vapor pressure : Estimated ~1–5 mmHg at 25°C, based on molecular weight (153.20 g/mol) and fluorinated analogs.

- Partition coefficient (logP) : ~2.0–3.0, indicating moderate lipophilicity due to the fluorine and methyl substituents.

Key Determinants of LogP :

- Fluorine’s hydrophobicity : Enhances lipophilicity despite its electronegativity.

- N-methyl group : Reduces hydrogen-bonding capacity, increasing logP.

Propiedades

IUPAC Name |

1-(2-fluoro-4-methylphenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-7-3-4-8(6-11-2)9(10)5-7/h3-5,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWJHKWLOOQSSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CNC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(2-Fluoro-4-methylbenzyl)-N-methylamine can be synthesized through a multi-step process. One common method involves the reaction of 2-fluoro-4-methylbenzyl chloride with methylamine under basic conditions. The reaction typically proceeds as follows:

Step 1: Preparation of 2-fluoro-4-methylbenzyl chloride by reacting 2-fluoro-4-methylbenzyl alcohol with thionyl chloride.

Step 2: Reaction of 2-fluoro-4-methylbenzyl chloride with methylamine in the presence of a base such as sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-Fluoro-4-methylbenzyl)-N-methylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: Various secondary and tertiary amine derivatives.

Substitution: Compounds with different substituents on the benzyl ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Applications

N-(2-Fluoro-4-methylbenzyl)-N-methylamine serves as a crucial building block in the synthesis of biologically active compounds. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for drug development. Specifically, it has been investigated for its role in the synthesis of compounds that modulate receptor activity, potentially leading to new treatments for conditions such as heart failure and other cardiovascular diseases .

Case Studies

- RXFP1 Modulators : Research has highlighted the use of derivatives of this compound in developing RXFP1 modulators, which have shown promise in treating heart failure by enhancing cardiac function .

- Antidepressant Properties : Studies suggest that compounds derived from this amine may exhibit antidepressant-like effects, contributing to the development of new therapeutic agents for depression .

Synthesis of Complex Molecules

Synthetic Intermediate

The compound is frequently utilized as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for creating diverse chemical entities.

Applications in Organic Synthesis

- Biologically Active Molecules : It is employed in the synthesis of various biologically active molecules, including those targeting neurotransmitter systems and hormonal pathways .

- Polymer Chemistry : The compound can also be incorporated into polymeric materials, enhancing their properties for specific applications such as coatings and adhesives .

Materials Science

Functional Materials

In materials science, this compound is explored for its potential to create functional materials with specific properties. Its incorporation into polymers can lead to materials with enhanced thermal stability and mechanical strength.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of N-(2-Fluoro-4-methylbenzyl)-N-methylamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially leading to increased biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Fluoro-4-methylbenzyl bromide: A related compound with a bromine atom instead of a methylamine group.

2-Fluoro-4-methylbenzyl alcohol: A precursor in the synthesis of N-(2-Fluoro-4-methylbenzyl)-N-methylamine.

N-(2-Fluoro-4-methylbenzyl)piperidin-4-amine: A compound with a piperidine ring instead of a methylamine group.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a methylamine group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and biological activity, while the methylamine group provides a site for further chemical modifications.

Actividad Biológica

N-(2-Fluoro-4-methylbenzyl)-N-methylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorinated aromatic ring, which enhances its stability and biological activity. The presence of the fluorine atom is known to improve lipophilicity and alter the compound's interaction with biological targets, making it a subject of extensive research in pharmacology and medicinal chemistry.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound's ability to form strong interactions with biological molecules, potentially leading to increased biological activity. This compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in various neurological functions.

Antitumor Activity

Research has indicated that compounds with similar structures to this compound exhibit notable antitumor properties. For instance, studies on related fluorinated compounds have shown their effectiveness against various cancer cell lines. The antitumor activity can be quantified using metrics such as the growth inhibition (GI50) and tumor growth inhibition (TGI) values .

| Compound | GI50 (μM) | TGI (%) |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound A | 25.1 | 48.89 |

| Related Compound B | 15.9 | 48.13 |

Neurotransmitter Modulation

The compound has been studied for its potential effects on neurotransmitter systems. Modulation of these systems may lead to therapeutic applications in treating neurological disorders such as depression or anxiety. The interaction with serotonin and dopamine pathways suggests a promising avenue for further research into its pharmacological applications .

Study on Antitumor Efficacy

In one study focusing on related fluorinated compounds, researchers evaluated the efficacy of this compound analogs against various cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents. For example, a related compound showed an IC50 value of 1.30 μM against HepG2 cells, indicating potent antitumor activity .

Neuropharmacological Assessment

Another study investigated the neuropharmacological effects of this compound in animal models. The results demonstrated that administration led to alterations in behavior consistent with increased serotonergic activity, suggesting potential applications in treating mood disorders.

Q & A

Q. What are the optimal synthetic routes for N-(2-Fluoro-4-methylbenzyl)-N-methylamine in academic settings?

- Methodological Answer : The compound can be synthesized via alkylation of 2-fluoro-4-methylbenzylamine with methyl iodide or reductive amination of 2-fluoro-4-methylbenzaldehyde with methylamine. For alkylation, use a base (e.g., NaH) in anhydrous THF under nitrogen, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Reductive amination employs sodium borohydride or sodium cyanoborohydride in methanol, with reaction monitoring via TLC . Yield optimization requires strict control of temperature (0–25°C) and exclusion of moisture .

Q. How is this compound characterized structurally?

- Methodological Answer :

- 1H/13C NMR : Key signals include a singlet for the N-methyl group (~2.2–2.4 ppm) and aromatic protons influenced by fluorine (e.g., para-fluorine causes splitting in adjacent methyl groups) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 181.1 (C10H13FN2+), with fragmentation patterns confirming the benzylamine scaffold .

- Elemental Analysis : Validate purity (>98%) with C, H, N, and F percentages matching theoretical values .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent oxidation and photodegradation. Stability tests via HPLC (C18 column, acetonitrile/water mobile phase) show decomposition <5% over six months under these conditions . Avoid aqueous environments due to hydrolysis risks (e.g., formation of secondary amines) .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic effects of fluorine substitution in this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to map electron density and frontier molecular orbitals. Fluorine’s electronegativity lowers HOMO energy (–5.3 eV), enhancing electrophilic stability .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinity. Fluorine’s para position increases hydrophobic interactions by 12% compared to ortho-substituted analogs .

Q. What strategies resolve contradictory bioactivity data for this compound derivatives?

- Methodological Answer :

- Purity Verification : Use HPLC-MS to rule out impurities (>99% purity required). For example, trace dimethylamine contaminants (from synthesis) can artificially inflate receptor-binding assays .

- Assay Standardization : Compare IC50 values under identical conditions (pH 7.4, 37°C). Fluorine’s position significantly alters activity; meta-substitution reduces potency by 40% compared to para-substitution .

Q. How do structural modifications influence the compound’s pharmacokinetic profile?

- Methodological Answer :

- LogP Optimization : Introduce polar groups (e.g., hydroxyl) via Mannich reactions to improve solubility. LogP reductions from 2.8 to 1.9 correlate with 3× higher bioavailability in murine models .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify major metabolites. N-demethylation is the primary pathway (t1/2 = 45 min), mitigated by replacing methyl with cyclopropyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.